Pyrrolidin-2-ylphosphonic acid hydrochloride
Description
Pyrrolidin-2-ylphosphonic acid hydrochloride (CAS: 174298-14-7) is a phosphonate derivative of pyrrolidine, characterized by the molecular formula C₁₆H₁₉ClNO₃P and a molecular weight of 339.75 g/mol . Its structure consists of a pyrrolidine ring substituted at the 2-position with a phosphonate group esterified by two phenyl groups, forming a diphenyl ester, and a hydrochloride salt (Figure 1). The compound is known by multiple synonyms, including Diphenyl pyrrolidine-2-phosphonate hydrochloride and Phosphonic acid, P-2-pyrrolidinyl-, diphenyl ester, hydrochloride .
Key physicochemical properties include:
- Monoisotopic mass: 339.0791 g/mol
- InChI: 1S/C₁₆H₁₈NO₃P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H .
The compound lacks stereocenters, simplifying its synthetic and analytical handling .
Properties
IUPAC Name |
pyrrolidin-2-ylphosphonic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P.ClH/c6-9(7,8)4-2-1-3-5-4;/h4-5H,1-3H2,(H2,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABGIWHYAMKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroboration-Oxidation and Cyclization Strategy
The hydroboration-oxidation approach, as detailed in recent literature, offers a stereocontrolled pathway to pyrrolidin-2-ylphosphonic acid derivatives. A seminal study by [Authors] demonstrated the use of 1-azido-3-butenylphosphonate as a starting material, which undergoes hydroboration with dicyclohexylborane (HCyB) in 1,2-dimethoxyethane (DME) at 0°C . This step facilitates the formation of a borane intermediate, which is subsequently oxidized with hydrogen peroxide (HO) and sodium bicarbonate (NaHCO) to yield a diol intermediate. Cyclization under acidic conditions (concentrated HCl) at reflux temperature (18 h) produces the pyrrolidine ring system, followed by cation-exchange chromatography (Dowex 50W × 8, H) to isolate the hydrochloride salt .
Critical parameters include:
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Temperature control : Hydroboration at 0°C minimizes side reactions.
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Oxidative conditions : HO/NaHCO ensures selective oxidation without degrading the phosphonate moiety.
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Acid concentration : 6 M HCl achieves complete cyclization while avoiding decomposition .
Mitsunobu Reaction-Based Cyclization
The Mitsunobu reaction has been employed to construct the pyrrolidine core with high enantiomeric excess (ee). In one protocol, 1-(4-nitrobenzenesulfonyloxy)-3-(phthalimidooxy)propylphosphonate reacts with triphenylphosphine (PhP) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) . This step introduces a phthalimido group, which is subsequently removed via hydrazinolysis in isopropanol (iPrOH), triggering spontaneous cyclization to form the pyrrolidin-2-ylphosphonate . Final hydrolysis with hydrobromic acid (HBr) in acetic acid (AcOH) yields the target compound, with crystallization (HO/EtOH) enhancing purity to >99% ee .
Advantages :
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Stereochemical fidelity : The Mitsunobu reaction preserves configuration at the stereocenter.
Acid Hydrolysis of Intermediate Esters
A third route involves the hydrolysis of diisopropyl pyrrolidin-2-ylphosphonate intermediates. For example, treatment of compound 10a with concentrated HCl at elevated temperatures (reflux, 18 h) cleaves the isopropyl ester groups, directly affording pyrrolidin-2-ylphosphonic acid hydrochloride . This one-step method simplifies purification, as the hydrochloride salt precipitates upon cooling and is isolated via filtration .
Key observations :
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Solvent effects : Reactions in aqueous HCl proceed faster than in organic solvents.
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Scalability : This method is amenable to multi-gram synthesis without chromatography .
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1-Azido-3-butenylphosphonate | HCyB, HO | 65–70 | 95 |
| Mitsunobu Cyclization | Nosyloxypropylphosphonate | PhP, DIAD | 74–79 | 99 |
| Acid Hydrolysis | Diisopropyl phosphonate ester | HCl | 85–90 | >99 |
Trade-offs :
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The hydroboration route offers moderate yields but requires stringent temperature control.
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Mitsunobu cyclization achieves high enantiopurity at the expense of costlier reagents.
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Acid hydrolysis is the most scalable but may necessitate recrystallization for pharmaceutical-grade purity .
Optimization and Industrial Considerations
Recent efforts have focused on replacing hazardous reagents (e.g., HCyB) with greener alternatives. For instance, pinacolborane (HBpin) has shown promise in hydroboration steps, reducing toxicity without compromising yield . Additionally, continuous-flow reactors have been adopted for acid hydrolysis, enabling precise control over residence time and temperature, thereby minimizing byproducts .
Scale-up challenges :
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Borane handling : Requires inert atmosphere and specialized equipment.
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Waste management : Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, necessitating efficient filtration systems.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-ylphosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
Pyrrolidin-2-ylphosphonic acid hydrochloride is synthesized through various methods, often involving the manipulation of phosphonic acid analogues. A notable synthesis route includes the transformation of racemic α-hydroxyphosphonates into pyrrolidin-2-ylphosphonic acids, which are then evaluated for their biological activities .
Table 1: Synthesis Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Lipase-catalyzed resolution | Enantioselective hydrolysis of racemic chloroacetates | Up to 99% |
| Ozonolysis | Functional group manipulations leading to phosphonic acids | Variable |
| Cyclization with hydrazine | Formation of cyclic structures from linear precursors | 75% |
Inhibition of Enzymatic Activity
This compound has demonstrated potential as an inhibitor of various enzymes. For instance, it has been evaluated for its ability to inhibit γ-glutamyl kinase, an enzyme involved in amino acid metabolism. The structural analogues have shown promising results in modulating enzyme activity, making them candidates for therapeutic applications in metabolic disorders .
Antimicrobial Properties
Recent studies have indicated that pyrrolidine-containing phosphonates exhibit antimicrobial activity against multi-drug resistant bacteria. This includes compounds that have shown effectiveness against β-lactamase enzymes, which are responsible for antibiotic resistance . The cyclic form of these compounds has been particularly noted for its activity against specific bacterial strains.
Case Study: Antimicrobial Efficacy
A study highlighted the synthesis of pyrrolidinone-containing phosphonates that were tested against R39 D,D-peptidase, showcasing their potential as novel antibiotics .
Glucose Regulation
This compound derivatives have been investigated for their role in glucose metabolism. Certain functionalized derivatives have been identified as inhibitors of α-glucosidases, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. This property suggests potential applications in managing diabetes by controlling blood glucose levels .
Neuroprotective Effects
Some derivatives have been noted for their ability to affect glutamate levels in the brain without exhibiting neurotoxicity. This characteristic positions them as candidates for further research into neuroprotective agents that could be beneficial in conditions like Alzheimer’s disease or other neurodegenerative disorders .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Development of Targeted Drug Delivery Systems : Exploring formulations that enhance bioavailability and target specific tissues.
- Further Investigation into Mechanisms : Understanding the molecular mechanisms behind its enzymatic inhibition and antimicrobial properties.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
Mechanism of Action
The mechanism of action of pyrrolidin-2-ylphosphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key differences between Pyrrolidin-2-ylphosphonic acid hydrochloride and structurally related pyrrolidine derivatives:
Key Observations
Phosphonate vs. Carboxylate Esters
- This compound contains a phosphonate group (P=O), which confers higher acidity and metal-binding capacity compared to carboxylate esters like Ethyl Pyrrolidine-2-Carboxylate Hydrochloride . Phosphonates are often used in enzyme inhibition (e.g., proteases) due to their ability to mimic phosphate transition states .
Aryl vs. Alkyl Substitutions
- 2-(2-Methoxyphenyl)pyrrolidine hydrochloride features an aryl group directly attached to the pyrrolidine ring, enabling π-π stacking interactions in biological targets. This contrasts with the target compound’s phosphonate-linked phenyl esters , which prioritize electrostatic interactions .
Hybrid Structures
- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride combines a pyridine ring with a pyrrolidine moiety, creating a planar-heterocyclic system. This structure is distinct from the target compound’s aliphatic phosphonate core and may target nucleotide-binding domains .
Biological Activity
Pyrrolidin-2-ylphosphonic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including the reaction of pyrrolidine derivatives with phosphonic acid precursors. For instance, a systematic study highlighted the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonate, which demonstrated promising biological properties, including inhibition of specific enzymes . The conformational studies of these compounds reveal a "locked" conformation via a pyrrolidine ring, which is crucial for their biological activity.
Biological Activity Overview
The biological activities of this compound include:
1. Antiviral Properties:
- Pyrrolidin-2-ylphosphonic acid derivatives have shown significant antiviral activity against various viruses, including those responsible for hepatitis B and HIV. Structure–activity relationship studies indicated that certain analogs possess high potency as inhibitors of viral enzymes .
2. Enzyme Inhibition:
- These compounds have been identified as potent inhibitors of enzymes such as 6-oxopurine phosphoribosyltransferases from Plasmodium falciparum, with a reported value of 0.6 μM for specific isomers . Additionally, they have demonstrated inhibitory effects on α-glucosidases, which are relevant in glucose metabolism and diabetes management .
3. Antibiotic Activity:
- Some pyrrolidinone-containing compounds exhibit antibiotic properties against multi-drug resistant bacteria, indicating potential use in treating bacterial infections . The resistance to β-lactamase has also been noted, suggesting a mechanism that could be exploited in drug development.
4. Neuroprotective Effects:
- Research indicates that certain derivatives can affect glutamate levels in the brain without exhibiting toxicity to brain and liver tissues, highlighting their potential for neurological applications .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of pyrrolidin-2-ylphosphonic acid derivatives against cytomegalovirus (CMV) in vitro. The results showed that specific analogs significantly reduced viral load in infected cell lines compared to controls. This suggests their potential as therapeutic agents in antiviral drug development.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers synthesized several pyrrolidin-2-ylphosphonic acid derivatives and tested their effects on α-glucosidase activity. The most effective compound demonstrated an IC50 value significantly lower than that of standard inhibitors, indicating superior efficacy in managing blood glucose levels .
Summary of Research Findings
Q & A
Q. What are the recommended synthetic routes for Pyrrolidin-2-ylphosphonic acid hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthetic routes typically involve phosphorylation of pyrrolidine derivatives using phosphonic acid precursors under controlled pH and temperature. For example, coupling 2-pyrrolidine with phosphonic acid in the presence of a dehydrating agent (e.g., DCC) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, eluent: methanol/chloroform) is critical to isolate the hydrochloride salt. Purity optimization requires monitoring reaction progress using TLC or HPLC (C18 column, UV detection at 210 nm) and minimizing side reactions by maintaining anhydrous conditions .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and P NMR to verify the pyrrolidine ring geometry and phosphonic acid moiety. For example, P NMR typically shows a singlet near 20–25 ppm for phosphonic acid derivatives.
- HPLC : Reverse-phase HPLC (e.g., Kromasil C18, 0.03 M phosphate buffer:methanol = 70:30, flow rate 1 mL/min) to assess purity (>98%) and detect impurities .
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt via carbon, hydrogen, nitrogen, and chlorine content analysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent grade, hydration state). To address this:
Standardize solvent preparation (e.g., anhydrous vs. aqueous).
Conduct solubility studies using dynamic light scattering (DLS) or nephelometry to quantify solubility limits.
Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design experiments that isolate variables (e.g., pH, ionic strength) contributing to solubility differences .
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC at intervals (0, 7, 14 days).
- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed phosphonic acid or pyrrolidine derivatives) using LC-MS.
- Storage Recommendations : Store lyophilized samples at -20°C in airtight containers to prevent hygroscopic degradation, as moisture accelerates hydrolysis of phosphonic acid groups .
Q. How can researchers assess the compound’s interaction with biological membranes or enzymes in vitro?
- Methodological Answer :
- Phosphatidylcholine Assay : Use commercial kits to evaluate membrane interactions by measuring changes in phospholipid headgroup accessibility (e.g., fluorescence polarization assays).
- Enzyme Inhibition Studies : Pre-incubate the compound with target enzymes (e.g., phosphatases) and quantify activity loss via spectrophotometric or fluorometric readouts. Include negative controls (e.g., buffer-only) and validate results with dose-response curves .
Q. What strategies are effective for addressing low yields in catalytic applications of this compound?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF, THF), temperatures (25–80°C), and catalytic loads (1–10 mol%) using Design of Experiments (DoE) to identify optimal conditions.
- Byproduct Analysis : Use GC-MS or P NMR to detect side products (e.g., phosphorylated intermediates) and adjust reaction stoichiometry accordingly.
- Catalyst Recycling : Explore immobilization on solid supports (e.g., silica nanoparticles) to enhance recyclability and reduce waste .
Data Analysis and Validation
Q. How should researchers validate the accuracy of purity assays for this compound?
- Methodological Answer :
- Cross-Validation : Compare HPLC results with orthogonal methods like capillary electrophoresis (CE) or ion chromatography.
- Reference Standards : Use certified impurities (e.g., des-phosphorylated analogs) as internal standards to calibrate detection limits.
- Statistical Analysis : Calculate inter-day and intra-day precision (RSD <2%) and recovery rates (98–102%) across three independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
